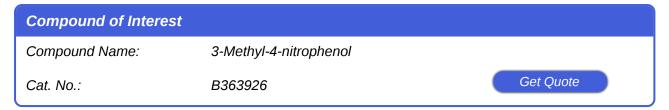


A Technical Guide to 3-Methyl-4-nitrophenol (CAS 2581-34-2)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nitrophenol, also known as 4-nitro-m-cresol (PNMC), is a C-nitro compound of significant industrial and research interest.[1][2] With the CAS number 2581-34-2, this yellowish crystalline solid serves as a crucial intermediate in the synthesis of organophosphorus pesticides, most notably fenitrothion.[3][4] Beyond its role in agrochemicals, it is recognized as a metabolite of fenitrothion, an environmental contaminant, and a compound with documented anti-androgenic activity, making it relevant for toxicological and endocrine research.[2][5][6][7] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, analytical methodologies, and toxicological profile, presenting quantitative data in structured tables and visualizing key processes through detailed diagrams.

Chemical and Physical Properties

3-Methyl-4-nitrophenol is a stable, solid organic compound characterized as a yellowish to beige crystalline powder.[1][2] It is very soluble in organic solvents like ethanol, ether, chloroform, and benzene, but only slightly soluble in cold water.[8]



Property	Value	Reference(s)	
Molecular Formula	С7Н7NО3	[1][9]	
Molecular Weight	153.14 g/mol	[1][9]	
Appearance	Yellowish to beige crystalline powder	[1][2]	
Melting Point	125-130 °C	[1][8]	
Boiling Point	200 °C (decomposes)) [1][8]	
Flash Point	110 °C	[1][8]	
Density (estimate)	1.274 g/cm ³	[1][8]	
Water Solubility	1.34 g/L	[1][2]	
рКа	7.39 ± 0.10 (Predicted)	[1]	
Vapor Pressure	0.000472 mmHg at 25°C	[1][8]	

Synthesis and Manufacturing

The primary route for synthesizing **3-Methyl-4-nitrophenol** is the nitration of m-cresol. Direct nitration often leads to a mixture of ortho- and para-isomers, reducing the yield of the desired product.[4][10] To enhance selectivity for the para-position, industrial methods often involve protecting the hydroxyl group via esterification (e.g., forming a phosphate ester) before nitration, followed by hydrolysis.[4][10] An alternative method involves a nitrosation-oxidation sequence.[2][11][12]

Experimental Protocol: Synthesis via Nitrosation-Oxidation

This protocol is based on a two-step method described for the preparation of **3-Methyl-4-nitrophenol** from m-cresol.[2][11]

Step 1: Nitrosation of m-Cresol

Prepare a solution of m-cresol in an appropriate solvent (e.g., isopropanol).[2]



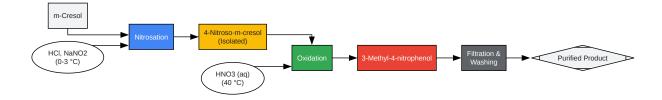
- Cool the reaction vessel to a temperature of 0 ± 3 °C.[11]
- Slowly add a 15% hydrochloric acid solution, followed by the dropwise addition of a sodium nitrite solution while maintaining the low temperature.[11]
- After the addition is complete, stir the reaction mixture for a designated period to ensure the formation of 4-nitroso-m-cresol.
- Isolate the intermediate 4-nitroso-m-cresol product, which is often unstable and should be handled with care.[4]

Step 2: Oxidation to 3-Methyl-4-nitrophenol

- Treat the isolated 4-nitroso-m-cresol with aqueous nitric acid (e.g., 38% concentration).[11]
- Maintain the reaction temperature at approximately 40 ± 2 °C.[11]
- Upon completion of the oxidation, the product, 3-Methyl-4-nitrophenol, will precipitate.
- · Collect the solid product by filtration.
- Wash the product with cold water to remove residual acid and other impurities.
- Dry the final product under vacuum. This method can achieve yields of approximately 87%.
 [11]

Synthesis Workflow Visualization

The following diagram illustrates the key stages in the synthesis of **3-Methyl-4-nitrophenol** from m-cresol via the nitrosation-oxidation pathway.





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Synthesis workflow of **3-Methyl-4-nitrophenol**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a validated method for the sensitive quantification of **3-Methyl-4-nitrophenol**, particularly in biological matrices like urine, where it is measured as a biomarker for fenitrothion exposure.[6][13]

Experimental Protocol: HPLC Analysis in Urine

This protocol is adapted from a validated method for quantifying **3-Methyl-4-nitrophenol** in mice urine.[6]

- 1. Sample Preparation (Liquid-Liquid Extraction):
- Collect the urine sample.
- To a known volume of urine, add an equal volume of ethyl acetate.
- Vortex the mixture vigorously to extract the analyte into the organic phase.
- Centrifuge to separate the layers.
- Carefully transfer the upper ethyl acetate layer to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in a known volume of the mobile phase for HPLC injection.
- 2. HPLC Conditions:
- Column: Kromasil 100-5 C18 (15 cm x 4.6 mm, 5 μm particle size).[6]
- Mobile Phase: Acetonitrile and water in a 60:40 (v/v) ratio.[6]
- Flow Rate: 1.0 mL/min.[6]
- Detection: UV detector set at 270 nm.[6]



- Injection Volume: 20 μL.
- Retention Time: Approximately 2.81 minutes under these conditions.[6]
- 3. Quantification:
- Prepare a calibration curve using standards of known 3-Methyl-4-nitrophenol concentrations.
- Quantify the analyte in the sample by comparing its peak area to the calibration curve. The limit of detection for this method was reported as 0.87 μg/mL.[6]

Metabolism and Toxicology

3-Methyl-4-nitrophenol is primarily of toxicological interest as a major metabolite of the insecticide fenitrothion.[5][6][14] It is also a known environmental contaminant found in diesel exhaust.[7] Studies have indicated its potential for genotoxicity and effects on the reproductive system.[3][7]

Toxicological Data Summary

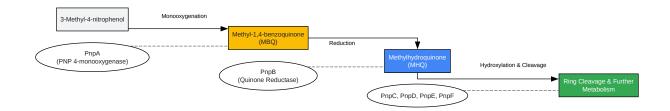


Parameter	Organism	Value	Reference(s)
Acute Oral LD50	Rat (male)	2,300 mg/kg	[3]
Acute Oral LD50	Rat (female)	1,200 mg/kg	[3]
Acute Fish Toxicity (LC50)	-	9.8 mg/L	[3]
Acute Daphnia Toxicity (EC50)	Daphnia magna	9.1 mg/L	[3]
Chronic Daphnia NOEC (21-day)	Daphnia magna	0.78 mg/L (Reproduction)	[3]
Repeated Dose NOEL (Rat)	Rat	100 mg/kg/day	[3]
Reproductive/Develop mental NOEL	Rat	300 mg/kg/day	[3]
Genotoxicity	In vitro/vivo	Positive in chromosomal aberration (in vitro) and micronucleus (in vivo) tests	[3]

Microbial Biodegradation Pathway

While human metabolic pathways are not extensively detailed, the biodegradation of **3-Methyl-4-nitrophenol** has been characterized in soil bacteria. The bacterium Burkholderia sp. strain SJ98 can utilize this compound as its sole carbon and energy source.[15] The degradation is initiated by a monooxygenase that converts it to methyl-1,4-benzoquinone (MBQ), which is then reduced to methylhydroquinone (MHQ) before subsequent ring cleavage.[15] This pathway is catalyzed by enzymes also responsible for degrading p-nitrophenol (PNP).[15]





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